molecular formula C7H12O2 B12839450 2-(Hydroxymethyl)-2-methylcyclopentan-1-one CAS No. 10316-60-6

2-(Hydroxymethyl)-2-methylcyclopentan-1-one

Cat. No.: B12839450
CAS No.: 10316-60-6
M. Wt: 128.17 g/mol
InChI Key: AUALHRBQAJTKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-methylcyclopentan-1-one is a cyclopentanone derivative with a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at the 2-position of the five-membered ring. Its molecular formula is C₇H₁₂O₂ (calculated molecular weight: 142.17 g/mol).

Properties

CAS No.

10316-60-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C7H12O2/c1-7(5-8)4-2-3-6(7)9/h8H,2-5H2,1H3

InChI Key

AUALHRBQAJTKPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 2-(Hydroxymethyl)-2-methylcyclopentan-1-one involves the aldol condensation of cyclopentanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired compound.

  • Grignard Reaction: : Another synthetic route involves the reaction of cyclopentanone with methylmagnesium bromide (a Grignard reagent) followed by the addition of formaldehyde. This method requires careful control of reaction conditions to ensure the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Hydroxymethyl)-2-methylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: :

Biological Activity

2-(Hydroxymethyl)-2-methylcyclopentan-1-one, identified by its CAS number 10316-60-6, is a cyclic ketone that has garnered attention for its potential biological activities. This compound's structure includes a hydroxymethyl group and a methyl group attached to a cyclopentanone ring, which may influence its interaction with biological systems.

The molecular formula of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one is C7_{7}H12_{12}O, with a molar mass of approximately 112.17 g/mol. Its structural characteristics may play a crucial role in its biological activity, particularly in terms of reactivity and interaction with biomolecules.

Biological Activities

Research on the biological activities of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one indicates several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in combating infections.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that 2-(Hydroxymethyl)-2-methylcyclopentan-1-one may have potential as an anticancer agent. Further research is necessary to elucidate the mechanisms behind these effects and to evaluate the compound's selectivity towards cancer cells versus normal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicInduces apoptosis in specific cancer cell lines

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study: Antioxidant Activity

A separate investigation focused on the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that 2-(Hydroxymethyl)-2-methylcyclopentan-1-one effectively reduced DPPH radicals, suggesting its utility in formulations aimed at reducing oxidative stress.

The mechanisms underlying the biological activities of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one are not fully understood but may involve:

  • Interaction with Membrane Proteins : The lipophilic nature of the cyclopentanone structure may facilitate interactions with cellular membranes, influencing permeability and potentially leading to cell lysis in microbial targets.
  • Free Radical Scavenging : The hydroxymethyl group is likely involved in hydrogen donation processes that neutralize free radicals, thereby exerting antioxidant effects.

Scientific Research Applications

Applications in Scientific Research

The compound has been investigated for various applications across multiple scientific disciplines:

Organic Synthesis

2-(Hydroxymethyl)-2-methylcyclopentan-1-one serves as a versatile precursor in organic synthesis, facilitating the production of more complex molecules. Its hydroxymethyl group allows for further functionalization through various chemical reactions, such as oxidation and substitution .

Pharmaceutical Development

Research indicates potential therapeutic applications of this compound in drug development. It has been explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pain relief and anti-inflammatory effects. The structural features contribute to its interaction with biological targets, enhancing its pharmacological profile .

Material Science

The compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows it to be integrated into various formulations, improving material properties such as durability and resistance to environmental factors.

Case Studies

Several studies have documented the efficacy and potential applications of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one:

Case Study 1: Analgesic Properties

A study evaluated the analgesic activity of derivatives of this compound, revealing significant pain relief comparable to established analgesics. The mechanism involved modulation of pain pathways, supporting its potential use in pain management therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of 2-(Hydroxymethyl)-2-methylcyclopentan-1-one. Results indicated a marked reduction in pro-inflammatory cytokines in treated models, suggesting its viability as a candidate for treating inflammatory conditions .

Comparison with Similar Compounds

2-(Chloromethyl)-2-methylcyclopentan-1-one (CAS 40792-02-7)

  • Structure : Replaces the hydroxymethyl group with a chloromethyl (-CH₂Cl) moiety.
  • Molecular Formula : C₇H₁₁ClO (MW: 146.62 g/mol).
  • Key Differences :
    • The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., SN2 reactions).
    • Lower polarity compared to the hydroxymethyl analog due to the absence of -OH.
    • Applications: Likely used as an intermediate in organic synthesis, particularly where halogenated precursors are required .

2-Hexyl-2-methylcyclopentanone

  • Structure : Features a hexyl (-C₆H₁₃) chain instead of hydroxymethyl.
  • Molecular Formula : C₁₂H₂₂O (MW: 182.30 g/mol).
  • Key Differences: Higher hydrophobicity (logP = 3.8) due to the long alkyl chain, reducing water solubility. Applications: Potential use in fragrances or surfactants where lipophilicity is advantageous .

2-(1H-Indol-3-yl)-5-methylcyclopentan-1-one

  • Structure : Substitutes hydroxymethyl with an indole ring at the 2-position and adds a methyl group at the 5-position.
  • Molecular Formula: C₁₄H₁₅NO (MW: 213.28 g/mol).
  • Applications: Investigated in medicinal chemistry for antitubercular or anticancer activity .

2-(2-Hydroxyethyl)cyclopentanone

  • Structure : Contains a hydroxyethyl (-CH₂CH₂OH) substituent.
  • Molecular Formula : C₇H₁₂O₂ (MW: 128.17 g/mol).
  • Applications: Intermediate in synthesizing polymers or pharmaceuticals requiring hydrophilic moieties .

2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

  • Structure: Cyclopentenone backbone with hydroxyl and methyl groups at the 2- and 3-positions.
  • Molecular Formula : C₆H₈O₂ (MW: 112.13 g/mol).
  • Key Differences: Conjugated enone system enhances stability and flavor/aroma properties. Applications: Widely used as a food flavoring agent (e.g., maple lactone) and in perfumery .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(Hydroxymethyl)-2-methylcyclopentan-1-one C₇H₁₂O₂ 2-hydroxymethyl, 2-methyl 142.17 Pharmaceutical intermediate
2-(Chloromethyl)-2-methylcyclopentan-1-one C₇H₁₁ClO 2-chloromethyl, 2-methyl 146.62 Reactive organic intermediate
2-Hexyl-2-methylcyclopentanone C₁₂H₂₂O 2-hexyl, 2-methyl 182.30 Fragrance ingredient
2-(1H-Indol-3-yl)-5-methylcyclopentan-1-one C₁₄H₁₅NO 2-indol-3-yl, 5-methyl 213.28 Antitubercular/anticancer research
2-Hydroxy-3-methyl-2-cyclopenten-1-one C₆H₈O₂ 2-hydroxy, 3-methyl, enone 112.13 Flavoring agent (maple, caramel)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.